2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Description
Properties
Molecular Formula |
C23H17N3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-methyl-1-(2-naphthalen-2-yl-2-oxoethyl)pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C23H17N3O2/c1-15-12-22(28)26-20-9-5-4-8-19(20)24-23(26)25(15)14-21(27)18-11-10-16-6-2-3-7-17(16)13-18/h2-13H,14H2,1H3 |
InChI Key |
GMGQFEBDCUEJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
Metal-Catalyzed Cyclization
-
Reagents : o-Phenylenediamine + aldehydes
-
Advantages : High chemoselectivity and eco-friendly protocols.
Pyrimido Ring Formation
The pyrimido[1,2-a]benzimidazole system is often synthesized via cyclization with α,β-unsaturated carbonyl compounds.
Condensation with β-Bromo-α,β-Unsaturated Aldehydes
One-Pot Three-Component Reaction
-
Catalyst : ZnO@SO₃H@Tropine (nanoporous, reusable)
-
Substrates : 2-Aminobenzimidazole + naphthaldehyde derivatives + active methylene compounds
-
Conditions : Solvent-free, 60–80°C, 2–4 hours.
Introduction of 2-Naphthyl-2-Oxoethyl Group
The naphthyl-oxoethyl substituent may be introduced via:
Nucleophilic Substitution
Claisen-Schmidt Condensation
-
Reagents : 2-Naphthaldehyde + acetone
-
Product : 2-Naphthyl-2-oxoethyl intermediate for subsequent coupling.
Catalytic and Solvent-Free Approaches
Modern methodologies emphasize green chemistry:
Key Challenges and Optimization
-
Regioselectivity : Control of substituent positions on the pyrimido ring requires precise catalyst selection (e.g., ZnO@SO₃H@Tropine for solvent-free reactions).
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (EtOH) is often employed post-reaction.
-
Functional Group Compatibility : Protection/deprotection strategies may be needed for sensitive groups during multi-step syntheses.
Theoretical Synthesis Pathway
A proposed route for 2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one:
-
Step 1 : Synthesize 2-methylbenzimidazole via acid-catalyzed condensation (HCl, ethanol, reflux).
-
Step 2 : Cyclize with β-bromo-α,β-unsaturated aldehyde under microwave irradiation (Et₃N, MgSO₄, DMF) to form the pyrimido ring.
-
Step 3 : Introduce 2-naphthyl-2-oxoethyl group via nucleophilic substitution using 2-naphthyl acetyl chloride and K₂CO₃.
Structural Validation
Spectral data (¹H NMR, ¹³C NMR, HRMS) would confirm:
-
Methyl group : δ 2.3–2.5 ppm (singlet).
-
Naphthyl-oxoethyl : δ 7.3–8.1 ppm (aromatic protons), δ 4.2–4.5 ppm (CH₂ adjacent to carbonyl).
Chemical Reactions Analysis
Synthetic Pathways
The core pyrimido[1,2-a]benzimidazole scaffold is typically synthesized via cyclocondensation reactions. For the target compound, key steps include:
Core Formation
-
Substrate : 2-Aminobenzimidazole reacts with β-bromo-α,β-unsaturated aldehydes under microwave irradiation in DMF with Et₃N and MgSO₄ (Table 1) .
-
Mechanism : A domino Knoevenagel-cyclization sequence forms the fused pyrimidine ring.
-
Modification : Introduction of the 2-naphthyl group likely occurs via Friedel-Crafts acylation using 2-naphthylacetyl chloride or similar electrophiles .
Side-Chain Functionalization
-
2-Oxoethyl Group : Generated via oxidation of a pre-installed ethyl group using mild oxidizing agents (e.g., MnO₂ or IBX) .
-
Methylation : The 2-methyl substituent is introduced via alkylation with methyl iodide under basic conditions (K₂CO₃/DMF) .
Table 1: Representative Synthetic Conditions
Nucleophilic Substitution
-
The C-4 carbonyl group undergoes nucleophilic attack by amines or hydrazines, forming hydrazone or imine derivatives. For example:
$$
\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative} \quad (\text{Yield: 65%})
$$
Electrophilic Aromatic Substitution
-
The naphthyl moiety participates in electrophilic substitutions (e.g., nitration, sulfonation) at the α-position due to electron-rich aromatic systems .
Reduction Reactions
-
The 2-oxoethyl side chain can be reduced to a hydroxyl group using NaBH₄/CeCl₃, though over-reduction to the ethyl group is possible .
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling at the naphthyl ring using Pd(PPh₃)₄ and aryl boronic acids under microwave conditions (Table 2) .
Table 2: Catalytic Cross-Coupling Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 78 |
| Nano ZnO@SO₃H@Tropine | – | Solvent-free | 120 | 85 |
Acid-Catalyzed Rearrangements
-
Under HCl/EtOH, the pyrimido[1,2-a]benzimidazole core undergoes ring expansion to form larger heterocycles (e.g., pyrido[2,3-d]pyrimidines) .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) .
-
Photodegradation : UV irradiation (λ = 312 nm) induces cleavage of the naphthyl-ketone bond, forming benzimidazole fragments .
Biological Relevance
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available benzimidazole precursors. The introduction of the naphthyl and pyrimidine moieties is crucial for enhancing the biological activity of the resultant compounds. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have highlighted the potential of 2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one as an anticancer agent. Its mechanism of action is primarily attributed to the inhibition of specific enzymes involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was evaluated using IC50 values, which indicated potent activity at low concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| A549 (Lung Cancer) | 3.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 4.0 | Inhibition of DNA synthesis |
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. It has shown promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
Case Study 1: Anticancer Efficacy
In a controlled study published in Frontiers in Pharmacology, researchers evaluated the anticancer properties of various benzimidazole derivatives, including our compound. The results indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways, providing insights into its potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Activity
Another study focused on assessing the antimicrobial properties against clinically relevant pathogens. The findings revealed that the compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, cancer cells, or other target cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with structurally related analogs:
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Observations :
- The naphthyl group in the target compound significantly increases lipophilicity (LogP = 3.8), which may enhance blood-brain barrier penetration compared to hydroxyethyl or phenyl analogs .
- Fused triazine systems (e.g., compound from ) exhibit higher polarity due to additional nitrogen atoms, improving solubility but reducing passive diffusion.
Biological Activity
The compound 2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is a nitrogenous heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.
Structure and Properties
The structure of the compound consists of a benzimidazole core fused with a pyrimidine moiety, which is known for its diverse biological activities. The presence of the naphthyl group enhances its lipophilicity and may contribute to its bioactivity.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. A study reported that compounds with similar structures demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with a benzimidazole nucleus have shown minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| 2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]... | TBD | TBD |
| Benzimidazole Derivative A | 50 | S. typhi |
| Benzimidazole Derivative B | 250 | C. albicans |
Anti-cancer Activity
The benzimidazole scaffold is also recognized for its anticancer properties . Compounds similar to 2-methyl-1-[2-(2-naphthyl)-2-oxoethyl] have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies indicated that certain derivatives induced apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer activities, benzimidazole derivatives have shown anti-inflammatory and analgesic effects . These compounds inhibit the production of pro-inflammatory cytokines and modulate pain pathways, making them candidates for treating inflammatory diseases .
The biological activities of 2-methyl-1-[2-(2-naphthyl)-2-oxoethyl] can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Some compounds interact with specific receptors to exert their anti-inflammatory and analgesic effects.
- Reactive Oxygen Species (ROS) Scavenging : Certain derivatives may act as antioxidants, reducing oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A recent study synthesized several benzimidazole derivatives and evaluated their antimicrobial efficacy using the broth microdilution method. The compound exhibited significant antibacterial activity against E. coli with an MIC comparable to standard antibiotics .
Study 2: Anticancer Properties
In another investigation, researchers tested the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that certain compounds led to a reduction in cell viability by inducing apoptosis through caspase activation .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one, and how can phase transfer catalysis (PTC) be optimized?
Methodological Answer: A practical approach involves modifying pyrimido[1,2-a]benzimidazole core synthesis (e.g., using 2-aminobenzimidazole and 1,1,3,3-tetraethoxypropane as precursors under acidic conditions) . For the naphthyl-oxoethyl substituent, introduce 2-(2-naphthyl)-2-oxoethyl groups via alkylation or coupling reactions. Optimize PTC conditions (e.g., benzyl triethyl ammonium chloride (BTEAC) in a biphasic solvent system) to enhance reaction efficiency and yield . Monitor reaction progress via TLC and purify intermediates via column chromatography.
Q. How should researchers characterize the crystal structure of this compound using X-ray diffraction and SHELX software?
Methodological Answer: Grow single crystals via slow evaporation in a solvent like methanol or DMSO. Collect X-ray diffraction data using a Bruker D8 VENTURE diffractometer. Use SHELXT for structure solution (via intrinsic phasing) and SHELXL for refinement . Address disorder in the naphthyl group by applying restraints (e.g., SIMU, DELU). Validate the final structure using R-factor convergence (<5%) and check for residual electron density peaks. Deposit CIF files in the Cambridge Structural Database .
Q. What in vitro antimicrobial assays are suitable for evaluating its bioactivity against Gram-positive and Gram-negative bacteria?
Methodological Answer: Use agar dilution or broth microdilution methods (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Test against Bacillus subtilis (ATCC 6051), Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Pseudomonas diminuta (ATCC 11568) . Prepare compound solutions in DMSO (≤1% v/v) and include ciprofloxacin as a positive control. Perform triplicate experiments to ensure reproducibility.
Advanced Research Questions
Q. How can QSAR models be developed to predict its antimicrobial efficacy based on molecular descriptors?
Methodological Answer: Generate 3D molecular structures using Gaussian 09 (B3LYP/6-31G* basis set). Calculate descriptors (e.g., logP, polar surface area, HOMO-LUMO gap) via software like PaDEL-Descriptor or Dragon. Use stepwise regression or partial least squares (PLS) to correlate descriptors with MIC data. Validate models using leave-one-out cross-validation (Q² > 0.5) and external test sets. Prioritize descriptors like lipophilicity (logP) and electron-withdrawing substituents for enhanced activity .
Q. What strategies resolve discrepancies in crystallographic data during refinement with SHELX?
Methodological Answer: For disordered regions (e.g., flexible naphthyl groups), apply ISOR and RIGU restraints to stabilize anisotropic displacement parameters. Use TWIN commands for twinned crystals and verify using Hooft parameters. If residual density persists, check for solvent masking (SQUEEZE in PLATON) or hydrogen bonding inconsistencies. Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm bond lengths and angles .
Q. What in vivo models assess its anti-inflammatory potential, and how can interspecies variability be addressed?
Methodological Answer: Use carrageenan-induced paw edema (acute) and cotton-pellet granuloma (chronic) models in Wistar rats. Administer the compound orally (10–50 mg/kg) and compare with diclofenac (10 mg/kg). Measure edema volume via plethysmometry and granuloma weight post-excision. Address interspecies variability by cross-validating results in murine models (e.g., BALB/c mice) and human cell lines (e.g., THP-1 macrophages) .
Q. How can analogs with improved pharmacokinetics be designed using ring transformations?
Methodological Answer: Replace the pyrimido[1,2-a]benzimidazole core with pyrimido[1,6-a]pyrimidine or pyrazolo[3,4-d]pyrimidine scaffolds via multicomponent reactions. Introduce hydrophilic groups (e.g., morpholine, tetrazole) to enhance solubility. Test metabolic stability in liver microsomes (human/rat) and use LogD (pH 7.4) to optimize blood-brain barrier permeability .
Q. What enzyme inhibition assays (e.g., COX-1/COX-2) determine its mechanism of action?
Methodological Answer: Perform COX-1/COX-2 inhibition assays using ELISA kits (Cayman Chemical). Incubate the compound (1–100 µM) with recombinant enzymes and measure prostaglandin G2 conversion. Calculate IC50 values and selectivity ratios (COX-2/COX-1). Confirm results with molecular docking (AutoDock Vina) against COX-2 active sites (PDB: 3LN1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
